N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), leading to the inhibition of cancer cell growth and the promotion of neuroprotection. It also inhibits the activation of nuclear factor kappa B (NF-κB), leading to the reduction of inflammation in cardiovascular diseases.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in cardiovascular diseases, and promote neuroprotection in neurological disorders. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide is its potential as a multi-targeted agent, which may be useful in the treatment of various diseases. Another advantage is its low toxicity, which makes it a potential candidate for drug development. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic effects.
Future Directions
There are several future directions for the study of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide. One direction is the investigation of its potential as a drug candidate for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another direction is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide involves the reaction of 4-aminophenol with 4-bromoanisole followed by the reaction with N-(1-phenylethyl)-4-sulfamoylbenzamide and 2-bromoacetic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide has been studied for its potential applications in various fields such as cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neurological disorders, it has been studied for its potential as a neuroprotective agent. In cardiovascular diseases, it has been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-15(16-6-4-3-5-7-16)21-27(23,24)18-10-8-17(9-11-18)26-14-19(22)20-12-13-25-2/h3-11,15,21H,12-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMYMHPASHPTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide |
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